Molecular Weight Differentiation from the Bromine Analog Enables Unambiguous Mass Spectrometric Identification
The target compound (C₁₇H₂₁Cl₂NO₂, exact monoisotopic mass 341.0949 Da) is clearly resolved from its bromine analog 2,7-bis(4-bromobutoxy)quinoline (C₁₇H₂₁Br₂NO₂, MW 431.17 Da) by an 89–90 Da mass difference in both full-scan MS and selected ion monitoring (SIM) modes [1]. This mass differential arises from the replacement of two chlorine atoms (Cl, monoisotopic mass ~34.97 Da) with two bromine atoms (Br, monoisotopic mass ~78.92 Da). In LC-MS impurity profiling of brexpiprazole, this mass shift ensures that the chlorine‑containing impurity 42 and the bromine‑containing impurity 45 do not co‑elute within the same extracted ion chromatogram window, preventing false identification when only one reference standard is available [1].
| Evidence Dimension | Monoisotopic exact mass (MS detection specificity) |
|---|---|
| Target Compound Data | 341.0949 Da (C₁₇H₂₁³⁵Cl₂NO₂); nominal MW 342.3 g·mol⁻¹ [2] |
| Comparator Or Baseline | 2,7-Bis(4-bromobutoxy)quinoline: nominal MW 431.17 g·mol⁻¹ (C₁₇H₂₁Br₂NO₂) |
| Quantified Difference | Δ ≈ 89 Da (nominal); Δ ≈ 90 Da (monoisotopic) |
| Conditions | Computed exact mass (PubChem 2.1); comparator MW from supplier product specifications (Pharmaffiliates, CleanChemLab) |
Why This Matters
An 89–90 Da mass offset is sufficient to prevent cross-identification in LC-MS/MS or HRMS impurity screens, making substitution of the bromine analog for the chlorine analog analytically unacceptable without re-validation of the mass detection parameters.
- [1] Tyagi, R., Singh, H., Singh, J., Arora, H., Yelmeli, V., Jain, M., Girigani, S. & Kumar, P. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1482–1493. DOI: 10.1021/acs.oprd.8b00074. View Source
- [2] PubChem. 2,7-Bis(4-chlorobutoxy)quinoline. PubChem CID 125449220. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/125449220 (accessed 2026). View Source
